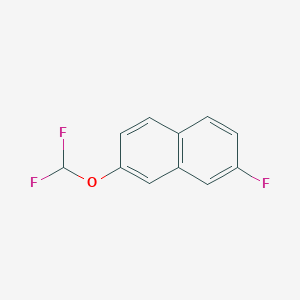
2-(Difluoromethoxy)-7-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with naphthalene derivatives to introduce the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-7-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the difluoromethoxy group can be replaced by other substituents.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions, while oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-(Difluoromethoxy)-7-fluoronaphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications. This compound may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-7-fluoronaphthalene involves its interaction with specific molecular targets. The presence of the difluoromethoxy group and the fluorine atom can influence the compound’s binding affinity and reactivity with these targets. For example, the compound may interact with enzymes or receptors in biological systems, modulating their activity and leading to specific biochemical effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-7-fluoronaphthalene include other fluorinated naphthalene derivatives, such as:
- 2-(Trifluoromethoxy)-naphthalene
- 2-(Difluoromethoxy)-naphthalene
- 7-Fluoro-2-methoxynaphthalene
Uniqueness
The uniqueness of this compound lies in the specific combination of the difluoromethoxy group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications.
特性
分子式 |
C11H7F3O |
|---|---|
分子量 |
212.17 g/mol |
IUPAC名 |
2-(difluoromethoxy)-7-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-9-3-1-7-2-4-10(15-11(13)14)6-8(7)5-9/h1-6,11H |
InChIキー |
QSTSVSYMNTTZMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


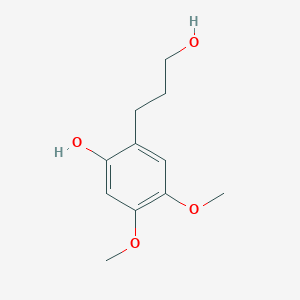
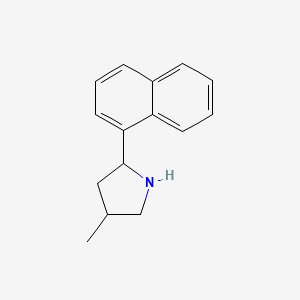
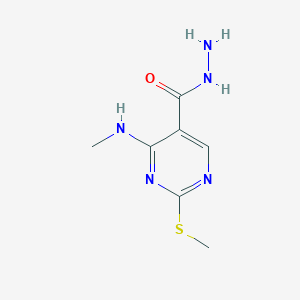
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)

![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
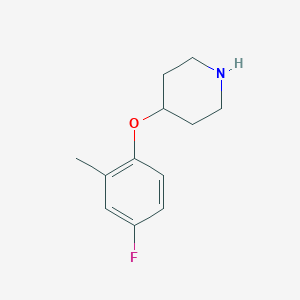
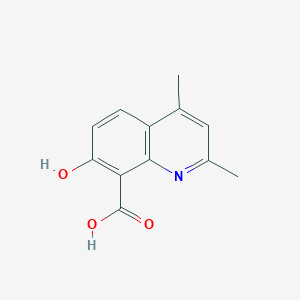

![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)


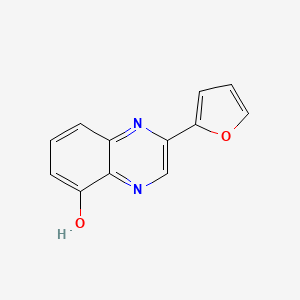
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
